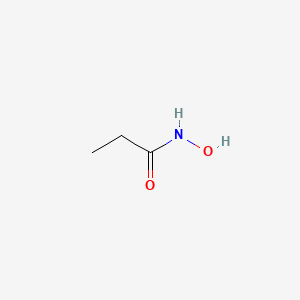

n-hydroxypropanamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2-3(5)4-6/h6H,2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIPQHOWTCNEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180460 | |

| Record name | Propionohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2580-63-4 | |

| Record name | N-Hydroxypropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2580-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxypropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONOHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8TD4EMP0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

I Need to Make Sure I Only Provide the Numerical Hierarchical Structure.1. Chemical Synthesis and Derivatization of N Hydroxypropanamide Analogues

Synthetic Methodologies for N-Hydroxypropanamide Core Structures

The construction of the this compound core typically relies on the reaction between a propanoic acid derivative and hydroxylamine (B1172632) or its protected forms. Various synthetic routes have been developed, differing in their starting materials, activating agents, and reaction conditions.

Multi-step Synthetic Pathways

Several multi-step pathways are employed for the synthesis of hydroxamic acids, which can be adapted for this compound and its analogues. These methods often involve activating a carboxylic acid precursor before its reaction with hydroxylamine.

One common approach involves the ester aminolysis of ester derivatives with hydroxylamine. This reaction can be facilitated by bases such as sodium hydroxide (B78521) in methanol (B129727), often at moderate temperatures. For example, the synthesis of benzyl (B1604629) hydroxamic acid from methyl octanoate (B1194180) using hydroxylamine hydrochloride and sodium hydroxide in methanol yielded 83% google.com.

Another widely used strategy is the acyl chloride-mediated aminolysis . Here, a carboxylic acid is first converted into its corresponding acyl chloride, which is then reacted with hydroxylamine. For instance, N,N-diethyl-2-hydroxypropanamide can be synthesized by reacting 2-hydroxypropanoyl chloride with diethylamine (B46881) in tetrahydrofuran (B95107) (THF) at temperatures ranging from 0°C to room temperature, achieving yields of 75–85% .

The activation of carboxylic acids using various coupling reagents is also a prominent method. Reagents such as ethyl chloroformate in the presence of N-methylmorpholine can activate carboxylic acids, allowing them to react with hydroxylamine under mild, neutral conditions, often yielding products in high yields (>80%) researchgate.netorganic-chemistry.org. Other activating agents like 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) have also been shown to efficiently promote the synthesis of hydroxamic acids from carboxylic acids, with ultrasonication accelerating the conversion organic-chemistry.org.

Protected hydroxylamines, such as O-benzylhydroxylamine, can also be utilized. After forming the O-benzyl hydroxamate, the benzyl group is removed via hydrogenolysis to yield the desired hydroxamic acid nih.gov.

Table 1: Representative Synthetic Methods for this compound Core Structures and Analogues

| Method | Precursors | Reagents/Activating Agents | Conditions | Yield (%) | Example Compound/Analogue | Reference |

| Ester Aminolysis | Methyl octanoate | Hydroxylamine hydrochloride, NaOH (in methanol) | 45°C, 4 hours | 83 | Benzyl Hydroxamic Acid | google.com |

| Acyl Chloride-Mediated Aminolysis | 2-Hydroxypropanoyl chloride, Diethylamine | Triethylamine (base) | THF, 0°C to room temperature, 2-4 hours | 75–85 | N,N-diethyl-2-hydroxypropanamide | |

| Lactide Ring-Opening | Lactide, Diethylamine | None required | tert-Butanol or solvent-free, 80–100°C | N/A | N,N-diethyl-2-hydroxypropanamide | |

| Boron-Mediated Catalytic Amidation | 2-Hydroxypropanoic acid, Diethylamine | Tris(2,2,2-trifluoroethyl) borate (B1201080) [B(OCH₂CF₃)₃] | Toluene, reflux, 8 hours | 76–82 | N,N-diethyl-2-hydroxypropanamide | |

| Carboxylic Acid Activation | Isobutyric acid | Ethyl chloroformate, N-methylmorpholine, Hydroxylamine | Diethylether, 0°C; then methanol, room temperature, 15 min | >80 | Various carboxylic acids | researchgate.net |

| Carboxylic Acid Activation | Carboxylic acids | Hydroxylamines, Triethylamine | Mild, neutral conditions | High | Various hydroxamic acids | organic-chemistry.org |

| Ester Aminolysis | Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate | Hydroxylamine, KOH | Ethanol, room temperature | 79 | N-hydroxy-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide | nih.gov |

| Ester Aminolysis (Microwave) | Unactivated esters | Hydroxylamine, base | Microwave activation | Good | Various esters | organic-chemistry.org |

| Acyl Chloride Reaction | 3,3,3-trifluoropropanoyl chloride, N-benzyl hydroxylamine HCl | General Procedure I | Not specified | 67 | N-Benzyl-3,3,3-trifluoro-N-hydroxypropanamide | thieme-connect.com |

Precursor-Based Synthesis Strategies

The synthesis of this compound derivatives fundamentally relies on readily available precursors. The primary building blocks are:

Hydroxylamine or its derivatives: Hydroxylamine (NH₂OH) is the direct source of the -NH-OH moiety. Protected forms, such as O-benzylhydroxylamine or N-substituted hydroxylamines, are also employed to manage reactivity or introduce specific substituents.

Propanoic Acid Derivatives: The three-carbon backbone is typically derived from propanoic acid or its activated forms. Common precursors include:

Carboxylic Acids: Propanoic acid or substituted propanoic acids (e.g., 2-hydroxypropanoic acid/lactic acid) can be directly coupled with hydroxylamine using activating agents researchgate.netorganic-chemistry.orgsmolecule.comsmolecule.comresearchgate.net.

Esters: Methyl or ethyl esters of propanoic acid are frequently used in aminolysis reactions with hydroxylamine google.comnih.goveurjchem.com.

Acyl Chlorides: 2-Hydroxypropanoyl chloride, for example, serves as a reactive intermediate for direct amidation smolecule.com.

Lactones and Cyclic Dimers: Lactide, the cyclic dimer of lactic acid, can undergo ring-opening reactions with amines to form amides, including hydroxy-substituted ones .

Other Precursors: Beta-propiolactone can react with amines and other nucleophiles to form propanamide derivatives nih.govgoogle.com.

Derivatization Strategies for this compound Compounds

Once the core this compound structure is established, various functionalization strategies can be applied to create diverse analogues. These modifications primarily target the hydroxyl group, the amide nitrogen, or involve the incorporation of additional chemical moieties.

Side Chain Modifications

The "side chain" in the context of this compound can refer to the alkyl group attached to the carbonyl carbon (the propyl group) or any substituents on the amide nitrogen.

Hydroxyl Group Modifications: The hydroxyl group (-OH) is a versatile site for further chemical reactions:

Acylation: The hydroxyl group can be readily acylated using acylating agents (e.g., acyl chlorides, anhydrides) to form esters, thereby altering the compound's polarity and reactivity smolecule.com.

Oxidation: Oxidation of the hydroxyl group can convert it into a ketone, yielding an N-substituted-2-oxo-propanamide. Oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be employed for this transformation smolecule.com.

Nucleophilic Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups using reagents like thionyl chloride or phosphorus tribromide smolecule.com.

Nitrogen Substituent Modifications: If the amide nitrogen is unsubstituted (i.e., -CO-NH-OH), it can be functionalized. More commonly, analogues are synthesized with pre-existing N-substituents.

N-Alkylation/Arylation: Various alkyl or aryl groups can be attached to the nitrogen atom. For example, N-hexyl, N-butyl, N-ethyl, and N-tert-butyl derivatives are synthesized by reacting the appropriate amine with a propanoic acid derivative smolecule.comsmolecule.comontosight.aichemsynthesis.comrsc.org. N-arylation can be achieved through copper-catalyzed amination reactions with aryl halides organic-chemistry.org.

Table 2: Derivatization Strategies for this compound Analogues

| Modification Type | Reagents/Conditions | Resulting Moiety/Functional Group | Example Compound/Analogue | Reference |

| Hydroxyl Group Acylation | Acyl chlorides, anhydrides | Ester | Hydroxyl group acylated to form esters | smolecule.com |

| Hydroxyl Group Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Ketone | N-hexyl-2-oxo-propanamide | smolecule.com |

| Hydroxyl Group Nucleophilic Substitution | Thionyl chloride, Phosphorus tribromide | Halide or substituted group | Substitution reactions at the hydroxyl group | smolecule.com |

| N-Alkylation | Alkyl halides, etc. | N-alkyl amide | N-hexyl-, N-butyl-, N-ethyl-, N-tert-butyl- this compound derivatives | smolecule.comsmolecule.comontosight.aichemsynthesis.comrsc.org |

| N-Arylation | Aryl halides (e.g., aryl bromides/chlorides), Cu catalysts, bases (e.g., NaOTMS) | N-aryl amide | General Cu-catalyzed aryl amination | organic-chemistry.org |

| Incorporation of Heterocyclic Moieties | Various synthetic routes involving heterocyclic precursors and linkage strategies | Heterocycle attached to core | 3-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)-N-hydroxypropanamide; N-hydroxy-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide | nih.govresearchgate.net |

Aromatic Ring Substitutions

While the parent this compound structure does not possess an aromatic ring, its analogues can be synthesized with aromatic substituents. These substitutions can occur on an N-aryl group or be part of the acyl chain derived from an aromatic carboxylic acid. For instance, aryl-substituted hydroxamic acids are synthesized using aromatic carboxylic acids or their activated derivatives, often involving electrophilic aromatic substitution or coupling reactions to introduce the aromatic moiety. Examples include compounds derived from quinoxaline (B1680401) or triazole rings, which are heterocyclic aromatic systems nih.govresearchgate.net.

Incorporation of Heterocyclic Moieties

Heterocyclic rings can be incorporated into this compound analogues through various synthetic strategies. These can involve using heterocyclic carboxylic acids as starting materials or attaching heterocyclic fragments to the propanamide core. For example, derivatives like 3-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)-N-hydroxypropanamide researchgate.net and N-hydroxy-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide nih.gov demonstrate the integration of heterocyclic systems.

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Analysis of N-Hydroxypropanamide Structures

Crystallographic studies, primarily employing X-ray diffraction, are fundamental in elucidating the solid-state structure of this compound. These analyses reveal the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing and supramolecular architecture.

X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the detailed atomic structure of crystalline materials anton-paar.com. For this compound, SCXRD studies have provided information regarding its unit cell parameters, space group, and the conformation of the molecule in the solid state. One study indicates that this compound (C₃H₇NO₂) crystallizes in the monoclinic space group P2₁/c, with Z' = 3, meaning there are three independent molecules in the asymmetric unit researchgate.netresearchgate.net. Another report mentions that the alkyl chains in related hydroxamic acids are set off at an angle relative to the N-hydroxyacetamide plane, with values for this compound reported between 46–66° mdpi.com. These findings are vital for understanding the molecule's packing efficiency and potential polymorphism.

Table 2.1.1: Crystallographic Data for this compound

| Parameter | Value | Source |

| Chemical Formula | C₃H₇NO₂ | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P2₁/c | researchgate.netresearchgate.net |

| Molecules per Asymmetric Unit (Z') | 3 | researchgate.netresearchgate.net |

| Alkyl Chain Tilt | 46–66° | mdpi.com |

Hydrogen Bonding Networks and Supramolecular Assembly

Table 2.1.2: Hydrogen Bonding Interactions in this compound (Representative Data)

| Donor (D) | Acceptor (A) | D···A Distance (Å) | D—H···A Angle (°) | Source |

| N—H | O | 2.8012 (16) – 2.8958 (15) | 163–168 | researchgate.netresearchgate.net |

| O—H | O | 2.6589 (15) – 2.6775 (17) | 165 | researchgate.netresearchgate.net |

Note: The exact hydrogen bond parameters can vary slightly between different crystal structures or experimental conditions.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the chemical environment of hydrogen and carbon atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for molecular structure elucidation. Both ¹H NMR and ¹³C NMR provide characteristic signals that serve as a fingerprint for the compound.

¹H NMR Investigations

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the different types of hydrogen atoms present in the molecule and their relative abundance, as well as information about neighboring protons through spin-spin coupling. For this compound, the ¹H NMR spectrum would typically show signals corresponding to the methyl protons (CH₃), the methylene (B1212753) protons (CH₂), and the hydroxyl proton (OH) and amide proton (NH) if present and observable under the experimental conditions. While specific, fully assigned ¹H NMR data for unsubstituted this compound is not extensively detailed in the provided search results, related compounds and general predictions are available. For example, a predicted ¹H NMR spectrum for a derivative, 3-[(4'-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide, is mentioned, indicating the utility of ¹H NMR for such compounds drugbank.com. General chemical shift ranges for similar functional groups in organic molecules can be inferred from broader NMR resources pdx.edudocbrown.info.

Table 2.2.1.1: Expected ¹H NMR Chemical Shifts for this compound (Representative)

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₃ | ~1.0 - 1.2 | Triplet | Coupled to CH₂ |

| CH₂ | ~2.2 - 2.5 | Quartet | Coupled to CH₃ |

| OH (amide) | Broad singlet, variable | Singlet | May exchange, broad signal |

| OH (hydroxyl) | Broad singlet, variable | Singlet | May exchange, broad signal |

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. Specific experimental data for this compound requires dedicated studies.

¹³C NMR Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon backbone of the molecule. It identifies distinct carbon environments, including methyl (CH₃), methylene (CH₂), and carbonyl (C=O) carbons. Similar to ¹H NMR, specific detailed experimental ¹³C NMR data for this compound itself is not explicitly detailed in the provided search results. However, general ¹³C NMR principles and typical chemical shift ranges for various carbon environments are well-established wikipedia.orgoregonstate.edu. For this compound, one would expect signals for the methyl carbon, the methylene carbon, and the amide carbonyl carbon.

Table 2.2.1.2: Expected ¹³C NMR Chemical Shifts for this compound (Representative)

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| CH₃ | ~10 - 20 | Alkyl methyl carbon |

| CH₂ | ~30 - 40 | Alkyl methylene carbon |

| C=O | ~170 - 180 | Amide carbonyl carbon |

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. Specific experimental data for this compound requires dedicated studies.

Compound List

this compound

N-hydroxyoctanamide

N-hydroxyacetamide

N-propionylhydroxylamine

N-acetylhydroxylamine

N-hexanoylhydroxylamine

N-decanoylhydroxylamine

N-dodecanoylhydroxylamine

(S)-2-(2-Allylamino-6-chloroquinazolin-4-yl)amino-N-hydroxypropanamide

2-amino-N-hydroxypropanamide (β-alaninehydroxamic acid)

N-(hexadecylamino)-N-hydroxypropanamide

N-(2,4-difluorophenyl)-2-hydroxy-propanamide

3-CYCLOPENTYL-N-HYDROXYPROPANAMIDE

(S)-2-(2-Allylamino-6-chloroquinazolin-4-yl)amino-N-hydroxypropanamide

3-amino-N-hydroxypropanamide

Theoretical and Computational Studies of N Hydroxypropanamide

Computational Modeling of Molecular Interactions

Prediction of Binding Modes and Affinities

Computational studies have been instrumental in predicting how n-hydroxypropanamide interacts with various molecular targets and quantifying the strength of these interactions. Through techniques such as molecular docking and molecular dynamics simulations, researchers aim to elucidate the specific binding modes and estimate binding affinities. While direct studies detailing this compound's binding to biological macromolecules are limited in the scope of this review, research on related hydroxamic acids suggests potential interaction patterns. For instance, studies on similar ligands interacting with metal ions, like vanadium(V), indicate that this compound can act as a bidentate ligand. Computational models predict that the molecule can coordinate through its hydroxyl oxygen and amide oxygen atoms, forming stable chelate rings with metal centers. These theoretical predictions are crucial for understanding potential biological activities or roles in coordination chemistry.

Theoretical Investigations of Reaction Mechanisms

Theoretical investigations provide critical insights into the intrinsic reactivity of this compound, exploring potential pathways for its transformation and formation.

Intramolecular Reaction Pathways (e.g., SN2 Cyclization)

The potential for intramolecular reactions within this compound has been explored through theoretical calculations. Studies on related propanamide derivatives suggest that under specific conditions, such as basic pH, the hydroxyl group could undergo deprotonation. This deprotonated hydroxyl group might then act as a nucleophile, potentially attacking the carbonyl carbon in an SN2-like cyclization. However, such pathways for this compound are predicted to involve significant activation energy barriers, suggesting they may not be facile under typical physiological or ambient conditions. Further detailed computational studies are needed to fully characterize these intramolecular reaction pathways and their associated energy profiles.

Mechanistic Insights into Formation Processes (e.g., Maillard Reaction Intermediates)

The formation of this compound, or related compounds, has been computationally investigated in the context of complex chemical processes like the Maillard reaction. Research on acrylamide (B121943) formation during the Maillard reaction suggests that compounds with hydroxyl groups in a beta-position to a nitrogen atom can be involved in specific degradation pathways. While this compound itself is not explicitly identified as a primary intermediate in the most commonly cited acrylamide formation mechanisms, related structures like 3-hydroxypropanamide (B15828) (a Strecker alcohol of asparagine) have been studied. These studies indicate that alpha-hydroxy carbonyls are more efficient than alpha-dicarbonyls in converting amino acids into products like acrylamide. Theoretical models of the Maillard reaction propose pathways involving Schiff bases, azomethine ylides, and beta-elimination reactions, which could potentially involve or lead to structures similar to this compound under specific conditions, though direct computational evidence for this compound's role as a key intermediate in these specific pathways is limited.

Chemical Speciation and Complexation Thermodynamics

The study of how this compound behaves in solution, particularly its interactions with metal ions, involves understanding its chemical speciation and the thermodynamics of complex formation.

Modeling of Metal-Ligand Interactions (e.g., Vanadium(V) Complexation)

Computational methods, particularly Density Functional Theory (DFT), have been employed to model the interaction of this compound (also referred to as β-alaninohydroxamic acid) with vanadium(V) ions in aqueous solution researchgate.netnih.govacs.org. These studies focus on predicting the speciation of vanadium(V) in the presence of the ligand. The modeling indicates that this compound, in its deprotonated form (L⁻), acts as a bidentate ligand, coordinating to the VO₂⁺ moiety. Structures of stable 1:1 and 1:2 (metal:ligand) complexes have been calculated, often involving a five-membered chelate ring formed by coordination through the hydroxyl oxygen and the amide oxygen atoms. The calculations also consider various tautomeric equilibria and protonation states of the ligand and its complexes, which are crucial for accurately describing the speciation in aqueous media. The use of DFT, accounting for relativistic corrections and solvent effects, allows for the prediction of NMR chemical shifts, which can be compared with experimental data to validate the proposed speciation models nih.govacs.org.

Thermodynamic Property Calculations of Complex Formation

Compound Name Table

| Common Name | IUPAC Name | Other Names/Synonyms |

| This compound | This compound | β-alaninohydroxamic acid |

Enzyme Inhibition and Molecular Targeting Studies

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins, thereby influencing chromatin structure and gene expression nih.govbmglabtech.com. Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders nih.govcgtlive.comscientificarchives.com. N-hydroxypropanamide derivatives have shown promise as HDAC inhibitors.

Studies have investigated the inhibitory potential of specific this compound derivatives against different HDAC isoforms. For instance, (E)-3-(2-(4-fluorostyryl)thiazol-4-yl)-N-hydroxypropanamide (referred to as 4-FHA or 6u in literature) has demonstrated significant inhibitory activity. This compound exhibits nanomolar inhibition against HDAC6, a Class IIb HDAC, and shows a notable selectivity for HDAC6 over HDAC1, a Class I HDAC researchgate.net.

| Compound Name / Identifier | Target HDAC Isoform | IC50 Value (nM) | Selectivity (vs. HDAC1) |

| (E)-3-(2-(4-fluorostyryl)thiazol-4-yl)-N-hydroxypropanamide (4-FHA) | HDAC6 | 10-100 | 126-fold |

| (E)-3-(2-(4-fluorostyryl)thiazol-4-yl)-N-hydroxypropanamide (4-FHA) | HDAC1 | 1260-12600 | N/A |

Note: Specific IC50 values for HDAC1 were extrapolated from selectivity data provided in researchgate.net.

The mechanism by which this compound derivatives exert their HDAC inhibitory effect is characteristic of hydroxamic acid-based inhibitors. The hydroxamic acid moiety (-CONHOH) is known to chelate the catalytic zinc ion (Zn2+) present in the active site of HDAC enzymes. This chelation disrupts the enzyme's ability to bind its substrate and catalyze the deacetylation reaction bmglabtech.comnih.govnih.govpsu.edu.

As HDAC inhibitors, this compound derivatives can lead to an increase in the global acetylation levels of histones. This heightened histone acetylation results in a more relaxed chromatin structure, which can promote gene transcription. Consequently, these compounds can influence the expression of genes involved in cell cycle control, differentiation, and apoptosis, thereby impacting cellular processes relevant to disease states nih.govnih.govcgtlive.comscientificarchives.comnih.gov.

Beyond histones, HDACs, particularly HDAC6, are known to deacetylate a range of non-histone proteins in the cytoplasm, including α-tubulin and heat shock protein 90 (HSP90) nih.govresearchgate.net. These modifications are critical for cellular functions such as protein folding, transport, and cell motility. Studies involving 4-FHA have demonstrated its ability to increase the acetylation of α-tubulin, a key substrate of HDAC6. This modulation of non-histone protein acetylation suggests a broader impact on cellular signaling and protein homeostasis nih.govbiomolther.orgbiomolther.org.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a critical virulence factor for bacteria such as Helicobacter pylori, contributing to their survival in acidic environments and pathogenesis researchgate.netnih.govfrontiersin.org. This compound derivatives have shown significant efficacy in inhibiting bacterial ureases.

Kinetic Analysis of Enzyme Inhibition

Kinetic analysis is crucial for characterizing the mechanism and potency of enzyme inhibitors. Studies involving this compound derivatives have provided insights into their inhibitory behavior. For instance, complexes derived from 2-amino-N-hydroxypropanamide have been investigated for their inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). Kinetic assays indicated that these complexes inhibit PTP1B through a classical competitive mechanism, with reported inhibition constants (Ki) ranging from 20 to 160 nmol/L. The corresponding half-maximal inhibitory concentrations (IC50) were found to be between 120 and 260 nmol/L researchgate.net. Research has also indicated that specific this compound compounds, such as compound 3n, have undergone kinetic analysis in the context of enzyme inhibition studies, as published in the Journal of Enzyme Inhibition and Medicinal Chemistry researchgate.net. These analyses are vital for determining parameters like Ki and understanding how inhibitors interact with enzymes at a molecular level.

Metalloproteinase Inhibition

Metalloproteinases (MMPs) are a large family of enzymes that play critical roles in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer. This compound derivatives have shown promise as inhibitors of several MMPs. For example, compounds incorporating a 3-[(4'-cyanobiphenyl-4-yl)oxy] moiety linked to an this compound structure have been identified as inhibitors of matrix metalloproteinase-3 (MMP-3) and other metalloproteinases such as Stromelysin-1, 72 kDa type IV collagenase, Interstitial collagenase 2, Matrix metalloproteinase-9, and Collagenase 3 rcsb.orgbindingdb.org. These derivatives have demonstrated inhibitory activity, with reported affinities in the range of 10 to 3.3 x 10³ nM bindingdb.org. Furthermore, scaffolds like sulfonamide-hydroxypropanamides have exhibited robust inhibition of meprin α, a zinc metalloproteinase, with selectivity over meprin β and other metalloproteinases nih.gov. Another derivative, 2-(4-chlorobenzyloxyamino)-N-hydroxypropanamide, has also been noted as a matrix metalloproteinase inhibitor idrblab.net. The hydroxamic acid group present in these compounds is often implicated in their ability to chelate the catalytic zinc ion within the active site of metalloproteinases, thereby blocking their enzymatic function ontosight.ai.

Inhibition of Other Enzymes and Protein Kinases

Beyond metalloproteinases, this compound derivatives have been explored for their inhibitory effects on other enzyme classes. As mentioned, 2-amino-N-hydroxypropanamide derivatives have shown inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) researchgate.net. Additionally, hybrid molecules incorporating benzothiazole (B30560) linked to hydroxamic acid via various linkers, such as 3-(2-(benzo [d]thiazol-2-yl-thio) acetamido)-N-hydroxypropanamide, have been synthesized and evaluated as potential Histone Deacetylase (HDAC) inhibitors f1000research.com. While research on the direct inhibition of protein kinases by the parent this compound is less detailed in the provided snippets, related compounds like Deruxtecan 2-hydroxypropanamide-d5 are listed in the context of protein kinase inhibitor peptides, suggesting potential for this structural class in modulating kinase activity medchemexpress.com. Protein kinases are crucial enzymes involved in cell signaling, growth, and metabolism, and their dysregulation is linked to various diseases, making them significant therapeutic targets assaygenie.commerckmillipore.com.

Preclinical Biological Activity Investigations Non Human Data

Antioxidant Activity Assessment

No studies were identified that have evaluated the in vitro antioxidant activity of N-hydroxypropanamide. Therefore, no data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, or other relevant antioxidant capacity tests are available for this specific compound.

Due to the absence of in vitro antioxidant studies, the mechanisms by which this compound might scavenge free radicals have not been investigated. There is no available research on its potential to act via hydrogen atom transfer (HAT), single electron transfer (SET), or other mechanisms.

Anti-inflammatory Properties

There are no published studies that have investigated the anti-inflammatory effects of this compound in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

In the absence of cellular studies, there is no information regarding the potential of this compound to modulate key inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) or MAPK (mitogen-activated protein kinase) signaling cascades.

Anticancer Activity in Preclinical Models

No preclinical studies on the anticancer activity of this compound have been reported. There is a lack of data regarding its effects on cancer cell lines or in animal models of cancer.

In vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

A range of this compound derivatives have demonstrated cytotoxic and antiproliferative effects against various human cancer cell lines in laboratory settings. The potency of these compounds often varies based on their specific chemical structures and the type of cancer cell being targeted. For instance, studies on N-hydroxybutanamides, which are structurally similar to N-hydroxypropanamides, have documented their dose-dependent effects on cell viability.

One study evaluated a series of N-hydroxybutanamide derivatives against several cancer cell lines, with results recorded after 72 hours of exposure. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting a biological function, was determined for each derivative. Derivatives with a benzohydrazide (B10538) moiety containing a meta- or para-nitro group were found to be more toxic to carcinoma cells than a similar compound with an ortho-nitro group. mdpi.com Furthermore, replacing the nitro group with a methoxy (B1213986) group at the ortho position resulted in higher toxicity to carcinoma cells. mdpi.com Another class of related compounds, N-hydroxy-3-phenyl-2-propenamides, were also found to be potent inhibitors of cell growth in two human carcinoma cell lines, with some derivatives exhibiting cellular IC₅₀ values below 750 nM. nih.gov

The table below summarizes the cytotoxic activity of selected N-hydroxybutanamide derivatives against various cancer cell lines.

Induction of Apoptosis Pathways

The cytotoxic effects of certain this compound analogues are linked to their ability to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. Research on structurally related N-substituted amides suggests that these compounds can trigger the intrinsic apoptotic pathway. This pathway is mediated by mitochondria and involves the release of cytochrome c into the cell's cytoplasm. researchgate.net

The release of cytochrome c initiates a cascade of events, leading to the activation of specific enzymes known as caspases. In particular, the activation of caspase-9 is a key step in this process. researchgate.netnih.gov Once activated, initiator caspases like caspase-9 proceed to activate effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving various cellular proteins. nih.govnih.gov Studies have shown that inhibiting caspase activity can prevent apoptosis and improve cell viability in the presence of these compounds, confirming the caspase-dependent nature of the induced cell death. researchgate.net Overexpression of anti-apoptotic proteins like Bcl-2 has also been shown to inhibit the apoptosis induced by these related amides. researchgate.net

Inhibition of Tubulin Polymerization and Mitotic Arrest

Some cytotoxic agents exert their anticancer effects by interfering with the cell cycle, the process through which cells replicate. A common mechanism for this interference is the disruption of microtubules, which are essential components of the cellular skeleton and play a crucial role in cell division. noaa.gov Microtubules are formed by the polymerization of tubulin proteins. noaa.gov

Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a structure necessary for the proper segregation of chromosomes during mitosis. researchgate.net This disruption triggers a cellular checkpoint known as the spindle assembly checkpoint, which halts the cell cycle progression, typically in the G2/M phase, to prevent aneuploidy (an abnormal number of chromosomes). researchgate.netnih.gov This state of cell cycle arrest is referred to as mitotic arrest. nih.gov If the damage cannot be repaired, this prolonged arrest can ultimately lead to apoptotic cell death. While this mechanism is well-established for many anticancer compounds that cause G2/M arrest, further research is needed to specifically link this compound derivatives to direct inhibition of tubulin polymerization. nih.govnih.gov

Modulation of Tumor Suppressor Protein Stability (e.g., RUNX3)

Tumor suppressor proteins play a critical role in preventing the development of cancer by regulating cell growth and division. The runt-related transcription factor 3 (RUNX3) is one such protein whose expression and stability are often compromised in cancer cells. Certain this compound derivatives have been investigated for their ability to restore the function of these crucial proteins.

One specific lactam-based derivative, 3-[1-(4-Bromobenzyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-hydroxypropanamide, was identified as a potent modulator of RUNX3. This compound was found to significantly increase the acetylation and stability of the RUNX3 protein. This is significant because histone deacetylase (HDAC) enzymes can regulate RUNX3, and HDAC inhibition can alter its epigenetic and post-translational stability, leading to tumor suppression. This particular this compound derivative achieved this stabilizing effect with relatively low HDAC inhibitory activity, suggesting a more targeted mechanism for restoring the tumor suppressor's function.

In vivo Efficacy in Animal Tumor Models (e.g., Xenograft Models)

Following promising in vitro results, select this compound derivatives have been evaluated in animal models to assess their antitumor efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for this purpose.

The same compound that stabilized RUNX3, 3-[1-(4-Bromobenzyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-hydroxypropanamide, also demonstrated significant antitumor effects in an MKN28 (gastric cancer) xenograft model. In another study, a series of N-hydroxy-3-phenyl-2-propenamides were tested in a human colon tumor (HCT116) xenograft assay. nih.gov One compound from this series, NVP-LAQ824, showed significant dose-related tumor inhibition in both the HCT116 colon cancer model and an A549 lung cancer model. nih.gov Additionally, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was tested in a mouse model of B16 melanoma, where it exhibited both antitumor and antimetastatic effects, achieving a 61.5% inhibition of tumor growth. mdpi.com

Antibacterial and Antifungal Activities in Preclinical Models

The therapeutic potential of this compound-related structures extends beyond oncology, with some derivatives showing antimicrobial properties. In preclinical screenings, compounds containing an N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffold demonstrated selective and potent antibacterial activity. nih.gov These compounds were particularly effective against the Gram-positive bacterium Micrococcus luteus, with a minimum inhibitory concentration required to inhibit 90% of organisms (MIC₉₀) as low as 2.0 µM. nih.gov Moderate activity was also observed against other Gram-positive strains, including antibiotic-resistant varieties like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

In the realm of antifungal research, nicotinamide (B372718) derivatives have been investigated as potential agents. One such derivative, compound 16g , was found to be highly active against Candida albicans, a common cause of fungal infections in humans, exhibiting a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov This compound also showed potent activity against several fluconazole-resistant strains of C. albicans (MICs ranging from 0.125–1 µg/mL) and moderate activity against other species of Candida, Cryptococcus neoformans, and Trichophyton. nih.gov The mechanism of action was linked to the disruption of the fungal cell wall. nih.gov

Anticonvulsant Activity in Animal Models

Derivatives of this compound have been synthesized and investigated for their potential to treat seizures. In preclinical animal models, these compounds have shown significant anticonvulsant activity. A study of 2-amino 3-hydroxypropanamide (B15828) derivatives found that molecules containing a bicyclic group (tetralinyl or indanyl) were particularly active against tonic seizures in mice. nih.gov These compounds demonstrated efficacy in the maximal electroshock (MES), bicuculline, and picrotoxin-induced seizure tests, with half-maximal effective dose (ED₅₀) values ranging from over 10 to under 100 mg/kg after oral administration. nih.gov

More recent research on ((benzyloxy)benzyl)propanamide derivatives identified a lead compound with robust protective effects in mouse seizure models. mdpi.comnih.gov This compound showed potent activity in both the MES test and the 6 Hz psychomotor seizure model, which is considered a model for treatment-resistant seizures. mdpi.comnih.gov

The table below presents the anticonvulsant efficacy of a lead ((benzyloxy)benzyl)propanamide derivative in various mouse models.

Neurological Research Applications

Despite a thorough review of available preclinical data, no studies have been identified that investigate the neurological research applications of this compound. The compound does not appear in literature related to the study of nervous system disorders or as a tool for neurological research in non-human models.

Effects on Cognitive and Memory Impairment in Animal Models (e.g., Alzheimer's disease models)

There is currently no available scientific literature detailing any investigations into the effects of this compound on cognitive and memory impairment in animal models. Standard models of neurodegenerative diseases, such as those for Alzheimer's disease, have not been utilized to evaluate the therapeutic or biological potential of this specific compound. Consequently, there are no research findings or data tables to report regarding its efficacy or mechanism of action in this context.

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Requirements for Biological Activity

The biological activity of N-hydroxypropanamide derivatives, particularly as histone deacetylase (HDAC) inhibitors, is governed by a well-defined pharmacophore model. This model consists of three key components: a zinc-binding group (ZBG), a linker region, and a capping group (CAP). nih.gov

The zinc-binding group is a critical feature, responsible for chelating the zinc ion within the catalytic site of HDAC enzymes. The this compound moiety itself serves as an effective ZBG, with the hydroxamic acid being a crucial element for potent anti-HDAC activity. jksus.org The ability of the hydroxamic acid to coordinate with the catalytic zinc ion is a primary determinant of the inhibitory potential of these compounds. unimi.it

The linker is the scaffold that connects the ZBG to the capping group. Its length and rigidity are crucial for correctly positioning the ZBG for optimal interaction with the zinc ion in the enzyme's active site. unimi.it The linker traverses a hydrophobic channel within the HDAC enzyme. unimi.it

For anticonvulsant activity, the pharmacophoric requirements appear to be different. Studies on 2-amino-N-benzylacetamide derivatives, which are structurally related to some this compound compounds, suggest that the presence of an amide pharmacophore is important. researchgate.net In this context, bicyclic groups like tetralinyl and indanyl linked to an aminoacetamide chain have been associated with potent anticonvulsant effects. researchgate.net

Influence of Substituent Effects on Potency and Selectivity

The potency and selectivity of this compound derivatives can be finely tuned by the strategic placement of various substituents on the core scaffold. These modifications primarily target the capping group and the linker, influencing interactions with the target enzyme.

In the context of HDAC inhibitors, substituents on the capping group can dramatically alter both potency and isoform selectivity. For instance, in a series of 3-(4-aroyl-2-pyrrolyl)-N-hydroxy-2-propenamides, the nature of the substituent on the 4'-position of the aroyl moiety did not significantly impact inhibitory activity, with IC50 values remaining within a narrow range (1.9 to 3.9 μM). jksus.org However, in other series, modifications to the capping group have been shown to be critical for achieving selectivity. For example, some hydroxamate-based inhibitors show a preference for HDAC6 over other isoforms, a selectivity that is often achieved through extensive optimization of the cap region. nih.gov

The introduction of specific substituents can also confer selectivity for different classes of HDACs. For example, a study on class-IIa HDAC inhibitors found that a compound with a 4-cyano-2-fluorobenzamide (B8619840) cap group exhibited high selectivity and potency for class-IIa HDACs. d-nb.info

The following table illustrates the effect of substituents on the capping group of some this compound-based HDAC inhibitors.

| Compound | Capping Group | Target | IC50 (nM) |

| NT160 | - | Class-IIa HDACs | 46 ± 15 |

| NT376 | 4-cyano-2-fluorobenzamide | Class-IIa HDACs | 32 ± 7.6 |

| Reference | d-nb.info |

In the realm of anticonvulsant agents, substituent effects are also prominent. For a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the nature of the substituent on the anilide moiety was crucial for activity. Compounds with a 3-(trifluoromethyl)anilide group generally displayed higher anticonvulsant protection compared to those with a 3-chloroanilide group. ppm.edu.pl Furthermore, replacing the phenylpiperazine moiety with a benzylpiperazine or hydroxyethylpiperazine group led to a decrease in anticonvulsant activity, highlighting the importance of this part of the molecule. ppm.edu.pl

Optimization of Linker Length and Capping Groups for Target Specificity

The linker region of this compound-based inhibitors plays a pivotal role in determining their potency and target specificity by ensuring the optimal orientation of the zinc-binding group within the enzyme's active site. The length and composition of the linker are critical parameters that have been extensively studied.

For HDAC inhibitors, the length of the linker can have a profound effect on activity. In one study of coumarin-based hydroxamate derivatives, the potency of the compounds increased with a longer linker, with a seven-methylene linker providing the best activity (IC50 = 0.24 nM). unimi.it However, further increasing the linker length to eight methylenes resulted in a decline in inhibitory activity, indicating an optimal length for this particular scaffold. unimi.it Similarly, another study found that a four-carbon linear aliphatic chain was nearly optimal for HDAC inhibitory activity. nih.gov

The nature of the linker is also important. An unsaturated chain linking a pyrrole (B145914) ring to the hydroxamic acid group was found to be crucial for anti-HDAC activity, with the saturated analogue being 10-fold less active. jksus.org

The capping group, which interacts with the surface of the enzyme, is another key element for optimizing target specificity. In a series of HDAC inhibitors with an (arylidene)aminoxy scaffold, a compound with a quinoline (B57606) capping group (VS13) showed a nanomolar affinity for HDAC6 (IC50 = 10 nM) and a remarkable 1000-fold selectivity over HDAC8. nih.gov This highlights how a specific capping group can drive isoform selectivity.

The following table presents data on the influence of linker length on the HDAC1 inhibitory activity of some coumarin-based hydroxamates.

| Compound | Linker Length (n) | HDAC1 IC50 (nM) |

| 10a | 3 | >1000 |

| 10b | 4 | 86.32 |

| 10c | 5 | 1.35 |

| 10d | 6 | 0.53 |

| 10e | 7 | 0.24 |

| SAHA (reference) | - | 21.10 |

| Reference |

Stereochemical Effects on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, within this compound derivatives can have a significant impact on their biological activity. The presence of chiral centers in these molecules means they can exist as different stereoisomers (enantiomers or diastereomers), which may interact differently with their biological targets.

The importance of stereochemistry is often highlighted by the use of (S) or (R) designations in the chemical names of active compounds. For example, (S)-2-amino-3-(4-aminophenyl)-N-hydroxypropanamide is a specific stereoisomer, suggesting that its counterpart with the opposite configuration may have different or no activity. mdpi.com The stereochemistry at the C2 position of 2-hydroxy-N-methylpropanamide is noted as playing an essential role in its reactivity and biological effects. ekb.eg

A study on MMP-1 inhibitors provides a clear example of stereochemical influence. The (R)-2-((S)-3-([1,1′-biphenyl]-4-yl)-3-methyl-2-oxopyrrolidin-1-yl)-N-hydroxypropanamide (compound 3 ) showed an IC50 of 11.5 ± 1.3 µM. In contrast, its diastereomer, (R)-2-((R)-3-([1,1′-biphenyl]-4-yl)-3-methyl-2-oxopyrrolidin-1-yl)-N-hydroxypropanamide (compound 3' ), did not exhibit significant inhibitory activity even at a concentration of 100 µM. nih.gov This dramatic difference in activity underscores the critical role of the specific spatial arrangement of the substituents for effective binding to the target enzyme.

The following table illustrates the impact of stereochemistry on the inhibitory activity of MMP-1 inhibitors.

| Compound | Stereochemistry | MMP-1 IC50 (µM) |

| 3 | (R,S) | 11.5 ± 1.3 |

| 3' | (R,R) | > 100 |

| Reference |

Similarly, in the context of anticonvulsant agents, the stereochemistry of N-benzyl-2-acetamidopropionamide derivatives has been a focus of SAR studies, indicating that the specific configuration of the molecule is a key determinant of its neurological activity. google.com

Molecular Interactions and Biochemical Pathways

Protein Binding and Ligand-Target Interactions

N-hydroxypropanamide and related compounds can act as ligands, binding to specific molecular targets such as enzymes and receptors, thereby modulating their activity. The hydroxyl group is particularly important, as it can participate in hydrogen bonding and, in some cases, chelate metal ions within enzyme active sites.

Matrix Metalloproteinase (MMP) Inhibition: Compounds similar to 3-amino-2-hydroxypropanamide (B13316589) hydrochloride have demonstrated inhibitory activity against Matrix Metalloproteinases (MMPs), specifically MMP-2. This inhibition is thought to occur through the chelation of the zinc ion present in the MMP active site, a mechanism facilitated by the hydroxyl group. Such interactions can reduce cancer cell invasiveness by limiting the degradation of the extracellular matrix.

Histone Deacetylase (HDAC) Inhibition: Derivatives like (E)-3-(2-(4-fluorostyryl)thiazol-4-yl)-N-hydroxypropanamide (4-FHA) are potent inhibitors of Histone Deacetylase 6 (HDAC6). These compounds bind to the active site of HDAC6, where the hydroxamate group (this compound moiety) is stabilized by hydrogen bonds with amino acid residues, such as histidine and tyrosine, and can coordinate the catalytic zinc ion. nih.govnih.govmdpi.com This interaction modulates gene expression and cellular processes.

Tubulin Polymerization Inhibition: Certain sulfonamide derivatives incorporating the this compound structure, such as MPSP-001 (2-(N-(3-chlorophenyl)-4-methoxyphenylsulfonamido)-N-hydroxypropanamide), have been shown to inhibit tubulin polymerization. They achieve this by directly binding to the colchicine (B1669291) site of β-tubulin, thereby disrupting microtubule dynamics and cell cycle progression. researchgate.net

General Ligand-Target Interactions: The this compound moiety, characterized by its hydroxyl group and amide functionality, can engage in hydrogen bonding and other non-covalent interactions with protein targets. These interactions are crucial for determining binding affinity and specificity. mdpi.comunc.edu

Table 7.1: Examples of this compound Derivatives and Their Protein Targets

| Compound Name / Derivative | Protein Target(s) | Binding Affinity / Activity | Interaction Type | Reference |

| 3-Amino-2-hydroxypropanamide hydrochloride (analogs) | Matrix Metalloproteinase-2 (MMP-2) | Inhibitory activity | Zinc ion chelation in active site | |

| (E)-3-(2-(4-fluorostyryl)thiazol-4-yl)-N-hydroxypropanamide (4-FHA) | Histone Deacetylase 6 (HDAC6) | Potent inhibition | Zinc ion coordination, hydrogen bonding with active site residues | nih.govnih.gov |

| 2-(N-(3-chlorophenyl)-4-methoxyphenylsulfonamido)-N-hydroxypropanamide (MPSP-001) | β-tubulin | IC₅₀ values ranging from 1.9 to 15.7 μM | Binding to colchicine site, inhibition of polymerization | researchgate.net |

| 3-(4-((6,7-bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)-N-hydroxypropanamide (12b) | HDAC1, HDAC3, HDAC6 | Potent HDAC inhibitory activity | Hydroxamate moiety binding to zinc ion | mdpi.com |

| 3-[(4'-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide | Stromelysin-1 (MMP-3) | Not Available | Not Specified | drugbank.com |

| N-hydroxy-propionamide (general class) | HIF prolyl hydroxylases | Inhibitors | Not Specified | google.com |

Interactions with Cellular Components (e.g., membranes)

The physicochemical properties of this compound and its derivatives influence their interactions with cellular components, particularly cell membranes.

Membrane Permeability and Lipophilicity: Compounds with moderate lipophilicity can facilitate their passage across lipid bilayers, enabling interaction with intracellular targets. While specific LogP values for this compound itself are not detailed here, related compounds like DMU214 and DMU283, which maintain a trimethoxy moiety, are noted to have increased lipophilicity, potentially improving transport across cell membranes. nih.gov The hydroxyl group on the amide nitrogen can also influence solubility and interaction with polar environments within or at the surface of membranes. ontosight.ai

Disruption of Membrane Integrity: In some contexts, lipophilic compounds can interact with cell membranes, altering their stability and functional integrity. This can occur through disruption of the proton motive force, potentially leading to cell death. researchgate.net

Cellular Localization: The ability of this compound derivatives to interact with cellular components dictates their localization within the cell, which is critical for their mechanism of action. For instance, HDAC inhibitors like 4-FHA have shown effects in the hippocampus of treated mice, indicating successful cellular uptake and action in specific brain regions. nih.gov

Modulation of Biochemical Pathways (e.g., signal transduction pathways)

This compound derivatives can exert significant effects by modulating various biochemical and signal transduction pathways within cells.

NF-κB Signaling Pathway: Compounds related to this compound have been observed to modulate the NF-κB signaling pathway. This modulation can occur through mechanisms such as inhibiting the degradation of IκBα, which in turn reduces the activation of NF-κB and subsequent inflammatory responses.

HDAC6 Inhibition and Downstream Effects: Inhibition of HDAC6 by derivatives like 4-FHA leads to increased acetylation of α-tubulin, a key substrate for HDAC6. This also impacts downstream signaling, including increased expression of Brain-Derived Neurotrophic Factor (BDNF) and altered phosphorylation of ERK 1/2, CREB, and ChAT in the hippocampus. These changes are associated with improved cognitive and memory functions, suggesting a role in neuroprotection and synaptic plasticity. nih.govresearchgate.net

HIF Pathway Modulation: N-hydroxy-propionamide itself is identified as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. By inhibiting these hydroxylases, such compounds can stabilize the HIF-1α subunit, which plays a crucial role in cellular responses to hypoxia, including metabolic adaptation and angiogenesis. google.comgoogle.com

Tubulin Dynamics and Cell Cycle: As mentioned in protein binding, compounds like MPSP-001 that inhibit tubulin polymerization interfere with microtubule dynamics. This disruption can lead to cell cycle arrest, particularly at the G2/M phase, and can trigger apoptosis, thereby exhibiting antiproliferative effects in cancer cells. researchgate.net

Enzymatic Reactions: The compound 3-amino-2-hydroxypropanamide hydrochloride can be involved in enzymatic reactions, such as decarboxylation catalyzed by decarboxylases, which can lead to the formation of acrylamide (B121943).

Table 7.3: Biochemical Pathways Modulated by this compound Derivatives

| Compound Class / Derivative | Biochemical Pathway / Process | Modulation Type | Key Molecular Effect | Reference |

| This compound analogs | NF-κB signaling pathway | Inhibition of IκBα degradation | Reduced inflammatory responses | |

| (E)-3-(2-(4-fluorostyryl)thiazol-4-yl)-N-hydroxypropanamide (4-FHA) | HDAC6-mediated acetylation, BDNF signaling, Synaptic transmission | Increased α-tubulin acetylation, BDNF expression | Improved cognitive and memory functions, normalization of synaptic transmission | nih.govresearchgate.net |

| N-hydroxy-propionamide | Hypoxia-Inducible Factor (HIF) pathway | Inhibition of HIF prolyl hydroxylases | Stabilization of HIF-1α subunit, influencing cellular response to hypoxia | google.comgoogle.com |

| MPSP-001 | Cell cycle progression, Tubulin dynamics | Inhibition of tubulin polymerization | Cell cycle arrest, potential apoptosis induction | researchgate.net |

| 3-amino-2-hydroxypropanamide hydrochloride | Metabolic pathways | Decarboxylation | Formation of acrylamide (via enzymatic action) |

Applications in Chemical Biology as Probes and Tools

The unique chemical features of this compound make it a valuable scaffold for developing chemical probes and tools used in chemical biology research.

Bioconjugation Reactions

The functional groups present in this compound, particularly the hydroxyl group on the amide nitrogen, can be readily modified for bioconjugation.

Functionalization for Conjugation: The hydroxyl group can be functionalized with various chemical moieties, such as activated esters or isothiocyanates. This allows for the covalent attachment of this compound to biomolecules like peptides, antibodies, or nanoparticles. ontosight.aismolecule.com

Applications in Targeted Delivery: Such bioconjugation strategies can be employed to create targeted delivery systems, where the this compound moiety might serve as a carrier or a functional component of a larger therapeutic construct. ontosight.ai

Fluorescent Labeling and Affinity Tagging

This compound derivatives can be engineered into fluorescent probes or affinity tags for various biological applications.

Development of Fluorescent Probes: Researchers have explored derivatizing this compound with fluorophores. These labeled compounds can serve as probes to track the activity of specific enzymes or to visualize cellular processes in real-time within living cells. nih.gov

Affinity Tagging: While not explicitly detailed for this compound, the principle of using chemically modified molecules as affinity tags for protein purification or detection is a common strategy in chemical biology. The modifiable nature of the hydroxyl group suggests potential for incorporating affinity handles (e.g., biotin) or reactive groups for covalent attachment to targets. researchgate.netchemicalprobes.orgmdpi.comnih.gov

Chemical Biology Tools: In a broader sense, this compound derivatives can act as chemical biology tools to interrogate biological systems. They can be designed to selectively modulate protein function, probe signaling pathways, or serve as building blocks for more complex molecular tools used in drug discovery and biological research. researchgate.netchemicalprobes.orgmdpi.comnih.govepfl.chnih.gov

Table 7.4: Bioconjugation and Labeling Strategies Involving this compound

| Application Area | Strategy | Target Molecule / System | Functional Group Used | Outcome / Purpose | Reference |

| Bioconjugation | Functionalization of hydroxyl group with activated esters/isothiocyanates | Peptides, antibodies, nanoparticles | Hydroxyl group | Targeted delivery, creation of complex biomolecular constructs | ontosight.aismolecule.com |

| Fluorescent Labeling | Derivatization with fluorophores | Enzymes, cellular processes | Hydroxyl group | In-cell tracking of enzyme activity, visualization of biological processes | nih.gov |

| Chemical Biology Tools | Design as selective modulators | Proteins, signaling pathways | This compound moiety | Interrogation of biological mechanisms, drug target validation | researchgate.netepfl.ch |

| Chemical Biology Tools | Incorporation of affinity handles or reactive groups | Proteins, cellular targets | Hydroxyl group | Affinity tagging for purification, protein interaction studies, in-cell labeling | researchgate.netchemicalprobes.org |

List of Compounds Mentioned:

this compound

3-Carbazol-9-yl-N-hydroxy-propionamide

3-Amino-2-hydroxypropanamide hydrochloride

N,N-Diethyl-2-hydroxypropanamide

3-[(4'-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide

(S)-2-amino-3-hydroxypropanamide

Ombrabulin (AVE8062)

(E)-3-(2-(4-fluorostyryl)thiazol-4-yl)-N-hydroxypropanamide (4-FHA)

N-hydroxy-propionamide

2-(N-(3-chlorophenyl)-4-methoxyphenylsulfonamido)-N-hydroxypropanamide (MPSP-001)

(E)-3-((([1,1′-biphenyl]-4-ylmethylene)amino)oxy)-N-hydroxypropanamide (1b)

3-(4-((6,7-bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)-N-hydroxypropanamide (12b)

2-hydroxy-2-methylpropanamide (B79247)

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide

N-[4-Cyano-3-trifluoromethylphenyl]-2-hydroxy-3-methanesulfonyloxypropionamide

N-[4-Cyano-3-(trifluoromethyl)-phenyl]-2-hydroxy-N-methylpropanamide

(R)-N-Benzyl-2-acetamido-3-hydroxypropionamide

Lactamide

Methyl carbamate (B1207046)

Malon- amide

β-Hydroxypropionamide

Propionamide

Butyramide

Valeramide

Hexamide

Benzamide

Phenylacetamide

Formamide

Acetamide

Acrylamide

Glycineamide

Calmodulin (CaM)

TritonX-100

N-pentadecyl-3-hydroxypropanamide

2-pentadecyl-2-oxazoline (B1252923)

Palmitoylethanolamide (PEA)

Fatty acid amide hydrolase (FAAH)

N-Acylethanolamine acid amidase (NAAA)

Ceftriaxone

TBR-PDEB1

hPDE4D

BRD4

ATAD2

Future Research Directions and Translational Potential Preclinical Perspective

Exploration of Novel Biological Targets

While the precise biological mechanisms of n-hydroxypropanamide are still being uncovered, its structural features suggest potential interactions with a range of biomolecules. Future research should focus on systematically identifying and validating these targets. For instance, compounds with similar hydroxyamide functionalities have been investigated for their ability to chelate metal ions, which can influence enzyme activity and cellular processes psu.edumdpi.comresearchgate.net. This metal-chelating capability could be a key to unlocking new therapeutic applications by targeting metalloenzymes or pathways dysregulated by metal ion imbalance.

Furthermore, the presence of the amide and hydroxyl groups allows for hydrogen bonding interactions, suggesting potential engagement with protein active sites or allosteric pockets ontosight.aismolecule.com. Preclinical studies could employ techniques like affinity chromatography coupled with mass spectrometry to identify proteins that bind to this compound or its analogues. Additionally, cellular thermal shift assays (CETSA) could reveal target engagement in a more native cellular environment. The identification of specific targets will pave the way for rational drug design and optimization.

Development of Next-Generation Analogues with Enhanced Selectivity

The development of next-generation analogues of this compound is critical for improving efficacy and achieving greater selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are paramount in this endeavor. By systematically modifying different parts of the this compound molecule—such as the alkyl chain, the hydroxyl group, or substituents on the amide nitrogen—researchers can map how structural changes influence biological activity and selectivity researchgate.netsygnaturediscovery.com.

For example, modifications to the alkyl chain length or branching could impact lipophilicity, membrane permeability, and binding affinity to target proteins smolecule.comsmolecule.com. Introducing chiral centers or specific stereoisomers might also lead to enhanced selectivity, as biological systems often exhibit stereospecific interactions smolecule.comsmolecule.com. Analogues could be designed to mimic known pharmacophores or to exploit specific binding pockets identified through computational modeling or experimental studies. The goal is to create compounds that exhibit potent activity against the desired target while minimizing off-target effects, a common challenge in drug development.

Integration with Advanced Drug Discovery Platforms

The integration of this compound research with advanced drug discovery platforms can significantly accelerate the identification of new therapeutic leads and optimize existing ones. High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries against specific biological targets bmglabtech.comwikipedia.orgnih.gov. Libraries of this compound analogues could be synthesized using combinatorial chemistry approaches and then screened for desired biological activities crysdotllc.communi.cz.

Fragment-based drug discovery (FBDD) offers another powerful strategy. This approach involves screening small molecular fragments that bind weakly to a target and then growing or linking them to create higher-affinity compounds sygnaturediscovery.comdrugbank.comwikipedia.orgopenaccessjournals.com. Fragments related to the this compound scaffold could be identified and then elaborated upon to develop potent and selective inhibitors or modulators of target proteins.

Compound List:

this compound

N,N-Diethyl-2-hydroxypropanamide

N-hydroxy-2-((6-methoxy-2H-chromen-3-yl)methyl)propanamide

N-ethyl-3-hydroxypropanamide

N-tert-butyl-N-hydroxy-propanamide

3-(6-tert-butyl-2-oxo-2H-chromen-3-yl)-N-hydroxypropanamide

(S)-2-amino-3-(4-aminophenyl)-N-hydroxypropanamide

2-(4-chlorobenzyloxyamino)-N-hydroxypropanamide

(clarithromycin-3'-(N-(4-triazolylbenzyl)))-N-hydroxypropanamide

(E)-N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide

3-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)-N-hydroxypropanamide

2-Acetamido-N-benzyl-3-hydroxypropanamide

3-(6-bromo-2-oxo-2H-chromen-3-yl)-N-hydroxy-propanamide

2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

3-(5-(hexa-2,4-dienylidene)-2-oxo-5,6-dihydro-2H-pyran-3-yl)-N-hydroxypropanamide

2-amino-N-hydroxyhexanamide (β-alaninohydroxamic acid)

a-amino-1H-indole-3-N-hydroxypropanamide

Q & A

Basic Question: What are the recommended synthetic routes for N-hydroxypropanamide, and how can its purity be validated?

Answer:

this compound is typically synthesized via the reaction of hydroxylamine with propionyl chloride or propionic anhydride under controlled alkaline conditions. Key steps include maintaining anhydrous conditions to avoid hydrolysis and using ice baths to moderate exothermic reactions . For purity validation:

- Analytical Methods : Use 1H-NMR (e.g., δ 8.70 ppm for the hydroxylamine proton) and 13C-NMR (δ 166–195 ppm for carbonyl signals) to confirm structural integrity .

- Elemental Analysis : Compare experimental vs. theoretical values (e.g., %C: 65.51 vs. 65.57; %H: 5.15 vs. 5.19) to detect impurities .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 210–230 nm) for quantification .

Advanced Question: How can researchers design this compound derivatives for selective enzyme inhibition?

Answer:

Derivative design focuses on optimizing interactions with enzyme active sites:

- Targeted Modifications : Introduce aromatic or bulky substituents (e.g., benzimidazole or thiophene groups) to occupy hydrophobic pockets in enzymes like bacterial peptide deformylase (PDF) .

- Coordination Chemistry : Incorporate hydroxamic acid moieties to chelate metal ions (e.g., Zn²⁺ in metalloenzymes), enhancing binding affinity .

- In Silico Validation : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes and interaction patterns (e.g., hydrogen bonds with Arg97 or Tyr102 in PDF) .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s stability?

Answer:

- FT-IR : Monitor the carbonyl stretch (~1650 cm⁻¹) and N–O vibrations (~930 cm⁻¹) to detect degradation .

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation products (e.g., propionic acid or hydroxylamine derivatives) .

- X-ray Crystallography : Resolve crystal structures to assess conformational stability and hydrogen-bonding networks .

Advanced Question: How can contradictory data on this compound’s biological activity be resolved?

Answer:

Contradictions often arise from assay variability or cellular context:

- Dose-Response Analysis : Perform IC50 determinations across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .

- Cell-Specific Factors : Compare activity in different cell lines (e.g., U87MG glioma vs. HEK293) to identify tissue-specific uptake or metabolism .

- Orthogonal Assays : Validate enzyme inhibition (e.g., PDF activity) using fluorogenic substrates alongside cellular viability assays .

Basic Question: What are the IUPAC nomenclature rules for this compound derivatives?

Answer:

Per IUPAC guidelines:

- The parent chain is propane, with the hydroxamic acid group (-CONHOH) as the principal functional group .

- Substituents are numbered to minimize locants (e.g., 2-(4-bromobenzyl)thio precedes This compound in MEDI 179 derivatives) .

- Avoid deprecated terms like “propanehydroxamic acid”; use This compound as the PIN (Preferred IUPAC Name) .

Advanced Question: What computational strategies optimize this compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Use tools like SwissADME to assess logP (target <3), PSA (<140 Ų), and CYP450 interactions .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite .

- Solubility Enhancement : Introduce polar groups (e.g., sulfonamides) or formulate as sodium salts for improved aqueous solubility .

Basic Question: How should researchers handle safety protocols for this compound in vitro?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., propionyl chloride) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO3 before disposal .

Advanced Question: What strategies mitigate off-target effects of this compound in enzyme inhibition studies?

Answer:

- Selectivity Screening : Test against homologous enzymes (e.g., human PDF vs. bacterial PDF) using competitive binding assays .

- Proteomic Profiling : Employ affinity chromatography coupled with LC-MS/MS to identify unintended protein targets .

- Structural Tuning : Reduce off-target binding by shortening hydrocarbon tails or replacing thiophene with less promiscuous heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。